2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, as well as a methoxyethyl group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2-methoxyethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the aniline attacks the carbonyl carbon of the chloroacetate, leading to the formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide, sodium hydride, and various halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The presence of the chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors, leading to the modulation of biological processes. The methoxyethyl group may also contribute to its solubility and bioavailability, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-6-fluorophenyl)-N-methylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-ethylacetamide
- 2-(2-chloro-6-fluorophenyl)-N-(2-hydroxyethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide stands out due to the presence of the methoxyethyl group, which imparts unique chemical and physical properties. This group enhances its solubility and may influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H13ClFNO2 |
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Molecular Weight |
245.68 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C11H13ClFNO2/c1-16-6-5-14-11(15)7-8-9(12)3-2-4-10(8)13/h2-4H,5-7H2,1H3,(H,14,15) |
InChI Key |
WKNUHOWUHNQXJV-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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